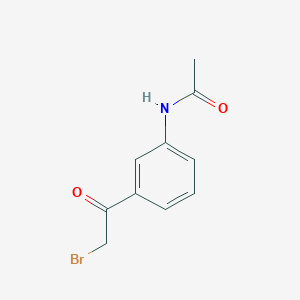

3'-Acetamido-2-bromoacetophenone

Beschreibung

Significance of Acetophenone (B1666503) Scaffolds in Organic and Medicinal Chemistry

The acetophenone scaffold, characterized by a phenyl group attached to a ketone, is a fundamental building block in the synthesis of numerous organic compounds. wisdomlib.org Its reactivity, particularly at the ketone functional group, enables a variety of chemical transformations such as nucleophilic additions, reductions, and condensations. studyraid.com This versatility makes acetophenone and its derivatives ideal starting materials for creating more complex molecules, including heterocyclic compounds and analogs of natural products. nih.gov

Role of Halogenation in Modulating Reactivity and Biological Activity of Aromatic Ketones

Halogenation, the introduction of one or more halogen atoms into a molecule, is a powerful tool for modifying the chemical and biological properties of aromatic ketones. The position alpha to the carbonyl group in a ketone is particularly susceptible to halogenation due to its ability to form an enol or enolate intermediate. wikipedia.org This reaction can be performed under acidic or basic conditions using elemental halogens like chlorine, bromine, and iodine. libretexts.org

The introduction of a halogen, such as bromine, at the alpha position of an acetophenone derivative creates an α-haloketone. These compounds are highly reactive and serve as valuable intermediates in the synthesis of various N-, S-, and O-heterocycles, some of which exhibit significant biological activity. mdpi.com The electron-withdrawing nature of the halogen enhances the electrophilicity of the carbonyl carbon and the acidity of the remaining alpha-hydrogens, influencing the molecule's reactivity in subsequent reactions. libretexts.org From a biological perspective, halogenation can impact a molecule's lipophilicity, metabolic stability, and binding affinity to target proteins, often leading to enhanced pharmacological activity.

Importance of the Acetamido Moiety in Molecular Design and Biological Systems

The acetamido group, -NHC(O)CH₃, is a prevalent functional group in many biologically active compounds and plays a crucial role in molecular design. It can act as both a hydrogen bond donor and acceptor, facilitating interactions with biological targets such as enzymes and receptors. taylorandfrancis.com This ability to form hydrogen bonds is critical for the binding affinity and specificity of many drugs.

In drug design, the acetamido moiety is often incorporated into molecules to improve their pharmacological profiles. For instance, it can enhance aqueous solubility, a key factor for drug absorption and distribution in the body. taylorandfrancis.com The acetamido group is found in a wide range of therapeutic agents, including anticancer, antimicrobial, and anti-inflammatory drugs, highlighting its importance in medicinal chemistry. nih.govnih.gov

Contextualizing 3'-Acetamido-2-bromoacetophenone within Advanced Chemical Synthesis and Biomedical Research

This compound is a functionalized acetophenone derivative that incorporates both a bromine atom at the alpha-position and an acetamido group on the phenyl ring. This unique combination of functional groups makes it a valuable intermediate in advanced chemical synthesis and a compound of interest in biomedical research.

The α-bromo ketone functionality provides a reactive site for various nucleophilic substitution and condensation reactions, enabling the construction of complex heterocyclic systems. The acetamido group, located at the meta-position of the phenyl ring, can influence the electronic properties of the aromatic ring and provide a site for hydrogen bonding, potentially modulating the biological activity of synthesized derivatives.

The strategic placement of these functional groups positions this compound as a key building block for the synthesis of novel compounds with potential therapeutic applications. Its derivatives are explored for their potential as enzyme inhibitors and other bioactive agents.

Chemical and Physical Properties of this compound

| Property | Value |

| Chemical Formula | C₁₀H₁₀BrNO₂ |

| Molecular Weight | 256.1 g/mol chemicalbook.com |

| CAS Number | 30095-56-8 chemicalbook.com |

| Synonyms | 2-Bromo-3'-acetaminoacetophenone, N-(3-(2-bromoacetyl)phenyl)acetamide chemicalbook.com |

| pKa (Predicted) | 14.62 ± 0.70 guidechem.com |

Structure

3D Structure

Eigenschaften

IUPAC Name |

N-[3-(2-bromoacetyl)phenyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrNO2/c1-7(13)12-9-4-2-3-8(5-9)10(14)6-11/h2-5H,6H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBMUCSJKSQYUIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=CC(=C1)C(=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30498032 | |

| Record name | N-[3-(Bromoacetyl)phenyl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30498032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30095-56-8 | |

| Record name | N-[3-(Bromoacetyl)phenyl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30498032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Chemical Reactivity and Transformation Mechanisms

Electrophilic and Nucleophilic Reactions at the Alpha-Brominated Carbonyl Center

The region incorporating the carbonyl group and the adjacent bromine-bearing carbon is a hub of reactivity. The reaction of an α-haloketone with a nucleophile presents three primary reaction pathways: addition to the carbonyl group, direct substitution of the halide, and proton abstraction at the α-position. acs.org The carbon atom alpha to the carbonyl group is rendered significantly electrophilic by the combined electron-withdrawing effects of the adjacent carbonyl and the bromine atom. libretexts.org This makes it a prime target for nucleophilic attack, leading to substitution reactions where bromine acts as an effective leaving group. libretexts.org

The α-bromo group in 3'-Acetamido-2-bromoacetophenone is readily displaced by a wide array of nucleophiles. This substitution reaction is a cornerstone of its utility in synthetic chemistry. Analogous compounds, such as N-aryl 2-chloroacetamides, demonstrate high reactivity towards oxygen, nitrogen, and sulfur nucleophiles, a reactivity pattern that is enhanced in their α-bromo counterparts. researchgate.net The substitution proceeds via a standard nucleophilic substitution mechanism, where the nucleophile attacks the electrophilic α-carbon, leading to the expulsion of the bromide ion. libretexts.orgopenstax.org This process is fundamental for building molecular complexity. For example, the reaction of primary amines with ethyl bromoacetate (B1195939) predominantly leads to N-alkylation, highlighting the high reactivity of the carbon-bromine bond. researchgate.net

| Nucleophile Type | Example Nucleophile | Product Type | Reference |

|---|---|---|---|

| O-Nucleophile | Phenoxide | α-Aryloxy acetophenone (B1666503) | researchgate.net |

| N-Nucleophile | Primary/Secondary Amine | α-Amino acetophenone | researchgate.netresearchgate.net |

| S-Nucleophile | Thiolate | α-Thio acetophenone | researchgate.net |

The initial nucleophilic substitution at the α-carbon can serve as the entry point for more complex cascade or tandem reactions. In these sequences, the first reaction triggers subsequent intramolecular transformations, rapidly assembling complex molecular architectures. A common cascade sequence involves an initial substitution followed by an intramolecular cyclization. researchgate.net For instance, a mechanistic hypothesis for the formation of spiro-indolinepyrrolidinone involves an initial aza-Michael addition followed by an intramolecular SN2 substitution that displaces a bromide anion. researchgate.net While not initiated at the alpha-bromo position, palladium-catalyzed cascade reactions, such as the dual coupling of 2-iodobiphenyls via C-H activation, exemplify the principle of sequential bond formation to construct complex polycyclic systems in a single operation. researchgate.net

Cross-Coupling Reactions Involving the Bromine Substituent

The bromine atom attached to the phenyl ring of this compound makes the molecule an excellent substrate for palladium-catalyzed cross-coupling reactions. nih.gov These reactions are powerful methods for forming new carbon-carbon and carbon-heteroatom bonds and have become indispensable in modern organic synthesis. researchgate.netmdpi.com

Several palladium-catalyzed cross-coupling reactions are applicable to aryl bromides like this compound. arkat-usa.orgnih.govnih.gov The choice of reaction depends on the desired coupling partner.

Heck Reaction : This reaction couples the aryl bromide with an alkene in the presence of a palladium catalyst and a base, forming a substituted alkene. differencebetween.com

Suzuki Reaction : Widely used for its operational simplicity and the commercial availability and stability of its reagents, the Suzuki reaction couples the aryl bromide with an organoboron compound, typically a boronic acid. researchgate.netdifferencebetween.com

Stille Reaction : This reaction involves the coupling of the aryl bromide with an organotin compound (organostannane). differencebetween.comnih.gov It is known for its tolerance of a wide variety of functional groups. nih.gov

These reactions generally proceed through a common catalytic cycle involving three main steps: oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation (in Suzuki and Stille reactions) where the organic group from the coupling partner is transferred to the palladium center, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst. researchgate.netyoutube.com

The success and efficiency of palladium-catalyzed cross-coupling reactions are highly dependent on the careful optimization of several parameters, including the choice of catalyst, ligands, base, and solvent. arkat-usa.orgresearchgate.net

Catalyst and Ligands : Palladium complexes, often generated in situ from a precatalyst, are used. youtube.com Electron-rich, bulky phosphine (B1218219) ligands (e.g., PPh₃, RuPhos, BrettPhos) are frequently employed to stabilize the palladium catalyst and promote the key steps of the catalytic cycle. nih.govnih.gov The choice of ligand can be critical for achieving high yields and selectivity. nih.gov

Base : A base is a crucial component in many coupling reactions, particularly the Suzuki reaction, where it facilitates the transmetalation step. arkat-usa.orgnih.gov Common bases include carbonates (K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and hydroxides (KOH). arkat-usa.org

Solvent : The reaction medium can significantly influence the outcome. A variety of solvents, from polar aprotic (like DMF) to nonpolar (like toluene) and even aqueous systems, have been successfully used. arkat-usa.org

Optimization studies on analogous compounds, such as 4-bromoacetophenone, provide insight into the ideal conditions for coupling reactions.

| Catalyst (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Pd(II)-complex 7 (1.0) | KOH | Water | 100 | 1 | 94 | arkat-usa.org |

| Pd(II)-complex 7 (0.5) | KOH | Water | 100 | 1 | 94 | arkat-usa.org |

| Pd(II)-complex 7 (0.5) | KOH | DMF | 100 | 1 | 75 | arkat-usa.org |

| Pd(II)-complex 7 (0.5) | KOH | Dioxane | 100 | 1 | 55 | arkat-usa.org |

| Pd(II)-complex 7 (0.5) | KOH | Toluene | 100 | 1 | 35 | arkat-usa.org |

| Pd(II)-complex 7 (0.5) | K₂CO₃ | Water | 100 | 1 | 85 | arkat-usa.org |

| Pd(II)-complex 7 (0.5) | Na₂CO₃ | Water | 100 | 1 | 80 | arkat-usa.org |

Reactivity of the Acetamido Group in Complex Synthetic Environments

The acetamido group (–NHCOCH₃), while often considered a stable protecting group, possesses its own distinct reactivity that can influence synthetic outcomes. Its chemical behavior is primarily dictated by the amide functionality, which includes a nucleophilic nitrogen atom and an electrophilic carbonyl carbon. patsnap.com Under harsh acidic or basic conditions, the amide bond can be hydrolyzed. patsnap.com

In the context of a molecule like this compound, the acetamido group can play a significant role in complex reactions, particularly those involving metal catalysts. The nitrogen and oxygen atoms of the amide can act as coordinating ligands for a metal center. This coordination can be a challenge in reactions like palladium-catalyzed cross-couplings. For example, in the coupling of related 3-halo-2-aminopyridines, the proximal amino group can coordinate to the palladium(II) center after oxidative addition, potentially hindering the subsequent steps of the catalytic cycle. nih.gov Overcoming this requires carefully selected catalyst systems, often involving bulky ligands that prevent inhibitory chelation. nih.gov

Conversely, the acetamido group can be beneficial, engaging in neighboring group participation to influence the stereoselectivity of reactions at an adjacent position. acs.org Furthermore, the N-H bond of the acetamido group is itself a site of potential reactivity, for example, through deprotonation to form an anion that can participate in subsequent reactions. The group's stability is demonstrated in syntheses where it remains intact during various transformations, such as base-mediated cyclizations. semanticscholar.org

Amide Hydrolysis and Formation in Derivatization

The amide linkage in this compound is a robust functional group, yet it can undergo hydrolysis under specific conditions, a reaction that is fundamental to its role in the synthesis of other molecules.

Amide Hydrolysis:

The hydrolysis of an amide bond breaks it into a carboxylic acid and an amine. masterorganicchemistry.comyoutube.com This process is typically slow and requires significant energy input, such as prolonged heating, along with the presence of a strong acid or base. masterorganicchemistry.com

Acidic Hydrolysis : When heated with a strong acid like hydrochloric acid, the amide bond in this compound will cleave. The carbonyl oxygen of the amide is first protonated, which makes the carbonyl carbon more susceptible to nucleophilic attack by a water molecule. masterorganicchemistry.com This leads to the formation of a tetrahedral intermediate. Subsequent proton transfer and elimination of the amine group yield 3'-amino-2-bromoacetophenone (as its ammonium (B1175870) salt) and acetic acid. masterorganicchemistry.comlibretexts.org

Alkaline Hydrolysis : In the presence of a strong base such as sodium hydroxide (B78521) and heat, the hydroxide ion acts as the nucleophile, attacking the carbonyl carbon of the amide. youtube.com This process also proceeds through a tetrahedral intermediate, which then collapses to form a carboxylate salt (sodium acetate) and 3'-amino-2-bromoacetophenone. youtube.comlibretexts.org

The stability of the amide bond is crucial in many biological systems, such as in the peptide bonds that form proteins. masterorganicchemistry.com Its resistance to spontaneous hydrolysis ensures the integrity of these larger molecules under physiological conditions.

Formation in Derivatization:

While hydrolysis breaks down the amide, the reverse reaction, amidation, is used to form it. In the context of this compound, the acetamido group is typically installed by treating the corresponding amine (3'-amino-2-bromoacetophenone) with an acetylating agent like acetyl chloride or acetic anhydride (B1165640). This is often done to "protect" the amino group. ucalgary.ca

| Reaction Type | Reagents | Products | Conditions |

| Acidic Hydrolysis | Dilute Strong Acid (e.g., HCl) | 3'-Amino-2-bromoacetophenone salt, Acetic Acid | Heat |

| Alkaline Hydrolysis | Strong Base (e.g., NaOH) | 3'-Amino-2-bromoacetophenone, Carboxylate Salt (e.g., Sodium Acetate) | Heat |

| Amide Formation (Protection) | 3'-Amino-2-bromoacetophenone, Acetylating Agent (e.g., Acetyl Chloride) | This compound | Base (e.g., Pyridine) |

Role of Amide in Directing Further Transformations

In electrophilic aromatic substitution reactions, the existing substituents on the benzene (B151609) ring determine the position of the incoming electrophile. The acetamido group (-NHCOCH₃) on this compound plays a critical role in directing further substitutions on the aromatic ring.

The acetamido group is classified as an ortho, para-directing group . brainly.combrainly.comchegg.com This means it directs incoming electrophiles to the positions ortho (adjacent) and para (opposite) to itself. This directing influence is the result of a balance between two electronic effects: resonance and induction.

Resonance Effect (+R) : The nitrogen atom of the acetamido group has a lone pair of electrons that can be delocalized into the π-system of the benzene ring. brainly.combrainly.comechemi.com This donation of electron density increases the nucleophilicity of the ring, particularly at the ortho and para positions, making them more attractive to electrophiles. This resonance effect is activating.

Inductive Effect (-I) : The carbonyl group (C=O) within the acetamido substituent is strongly electron-withdrawing due to the high electronegativity of the oxygen atom. brainly.comstackexchange.com This creates a dipole that pulls electron density away from the nitrogen atom and, consequently, from the aromatic ring through the sigma bonds. This inductive effect is deactivating. stackexchange.com

The resonance effect of the acetamido group is stronger than its inductive effect. echemi.comstackexchange.com As a result, the net effect is that the group directs incoming electrophiles to the ortho and para positions. However, the electron-withdrawing nature of the carbonyl group makes the acetamido group a less powerful activating group than a simple amino (-NH₂) or hydroxyl (-OH) group. ucalgary.calibretexts.org In fact, it is considered a moderately activating group. chegg.com The steric bulk of the acetamido group can also influence the ratio of ortho to para products, often favoring the less hindered para position. ucalgary.ca

This directing property is crucial in multi-step organic syntheses, allowing for controlled and regioselective introduction of new functional groups onto the aromatic ring of this compound. For instance, in a nitration reaction, the nitro group would be directed primarily to the positions ortho and para to the acetamido group. echemi.com

| Substituent | Directing Effect | Activating/Deactivating Nature | Key Electronic Effect |

| Acetamido (-NHCOCH₃) | Ortho, Para | Moderately Activating | Resonance donation (+R) outweighs inductive withdrawal (-I) |

| Bromo (-Br) | Ortho, Para | Deactivating | Inductive withdrawal (-I) outweighs weak resonance donation (+R) |

| Acetyl (-COCH₃) | Meta | Deactivating | Strong inductive (-I) and resonance (-R) withdrawal |

Applications in Medicinal Chemistry and Biological Systems Research

Structural Significance of the Acetamido Moiety in Bioactive Molecules

The acetamido group, with its characteristic -NHC(=O)CH₃ structure, plays a pivotal role in medicinal chemistry. Its presence in a molecule can significantly influence its biological activity through various mechanisms. mdpi.comnih.gov

Exploration in Drug Conjugate Development

The acetamido group can be a valuable component in the development of drug conjugates, particularly antibody-drug conjugates (ADCs). acs.orgnih.govmdpi.com ADCs are designed to deliver potent cytotoxic drugs specifically to cancer cells by linking them to a monoclonal antibody that targets a tumor-specific antigen. nih.govnih.govdimabio.com The linker connecting the antibody and the drug is a critical component, and the chemistry involving acetamido-like structures can be employed in its design. nih.gov The stability of the linker is paramount to ensure that the cytotoxic payload is released only at the target site, minimizing systemic toxicity. nih.gov Research has shown that the microenvironment around the conjugation site, which can be influenced by residues like those containing acetamido functionalities, can play a key role in the stability of the conjugate. acs.org

Exploration of Biological Activities Related to Acetamido-Bromoacetophenone Derivatives

The presence of both the acetamido and bromoacetophenone moieties in a single scaffold creates a platform for exploring a range of biological activities. mdpi.comnih.govpnas.orgnih.gov

Anti-Inflammatory Activity (e.g., Cyclooxygenase-II (COX-II) Inhibition Mechanisms)

Derivatives containing the acetamido group have shown promise as anti-inflammatory agents, often through the inhibition of cyclooxygenase (COX) enzymes. mdpi.comnih.govnih.gov COX enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation. nih.gov There are two main isoforms, COX-1 and COX-2. While COX-1 is constitutively expressed and involved in physiological functions, COX-2 is induced during inflammation, making it a key target for anti-inflammatory drugs. nih.gov

The development of selective COX-2 inhibitors is a major goal in anti-inflammatory drug design to reduce the gastrointestinal side effects associated with non-selective NSAIDs. pnas.orgnih.gov Studies have shown that modifying existing NSAIDs by incorporating amide functionalities, such as the acetamido group, can lead to potent and selective COX-2 inhibitors. pnas.org For instance, indomethacin (B1671933) amides have been shown to act as slow, tight-binding inhibitors of COX-2. pnas.org The acetamido group can form key interactions within the active site of the COX-2 enzyme. acs.orgresearchgate.net

| Compound | Target | IC₅₀ (µM) | Selectivity Index (SI) | Reference |

| Compound 12 | COX-2 | 0.049 | 253.1 | nih.gov |

| Compound 13 | COX-2 | 0.057 | 201.8 | nih.gov |

| Compound 14 | COX-2 | 0.054 | 214.8 | nih.gov |

| Celecoxib | COX-2 | 0.055 | 179.4 | nih.gov |

| Compound 22 | COX-2 | 0.090 | - | nih.gov |

| Compound 23 | COX-2 | 0.087 | - | nih.gov |

| Compound 24 | COX-2 | 0.092 | - | nih.gov |

| Compound 29 | COX-2 | 0.006 | 351 | nih.gov |

| Compound 30 | COX-2 | 0.099 | 440 | nih.gov |

| Compound 31 | COX-2 | 0.54 | 24 | nih.gov |

| Compound 35 | COX-2 | 1.17 | 5.78 | nih.gov |

| Compound 36 | COX-2 | 1.13 | 7.84 | nih.gov |

| Compound 37 | COX-2 | 1.03 | 8.21 | nih.gov |

Anti-Urease Activity Screening and Kinetic Mechanisms

Urease is an enzyme that catalyzes the hydrolysis of urea (B33335) to ammonia (B1221849) and carbon dioxide, leading to an increase in pH. nih.gov In humans, urease produced by bacteria like Helicobacter pylori is implicated in the pathogenesis of various gastrointestinal diseases. nih.gov Therefore, the inhibition of urease is a valid therapeutic strategy.

Acetamide (B32628) itself has been shown to be a very weak inhibitor of urease. acs.org However, the incorporation of the acetamido moiety into more complex structures can lead to potent urease inhibitors. nih.gov For example, a series of sulfonamide-1,2,3-triazole-acetamide derivatives were designed and synthesized, and they exhibited potent anti-urease activity, with some compounds being significantly more potent than the standard inhibitor thiourea. nih.gov Kinetic studies of such inhibitors can reveal their mechanism of action, such as whether they are competitive, non-competitive, or mixed inhibitors, providing valuable information for the design of more effective drugs. mdpi.com The interaction of these inhibitors with the nickel ions in the active site of urease is often a key feature of their inhibitory mechanism. researchgate.net

| Compound | IC₅₀ (µM) | Reference |

| 11a | 4.53 | nih.gov |

| 11b | 0.12 | nih.gov |

| 11c | 2.11 | nih.gov |

| 11d | 1.34 | nih.gov |

| 11e | 1.87 | nih.gov |

| 11f | 0.15 | nih.gov |

| 11g | 0.56 | nih.gov |

| 11h | 0.21 | nih.gov |

| 11i | 1.11 | nih.gov |

| 11j | 1.25 | nih.gov |

| 11k | 1.48 | nih.gov |

| 11l | 2.56 | nih.gov |

| 11m | 3.12 | nih.gov |

| 11n | 3.89 | nih.gov |

| 11o | 4.21 | nih.gov |

| Thiourea (Standard) | 23.76 | nih.gov |

Potential Anticancer Properties and DNA Cross-linking Analogues

The bromoacetophenone scaffold present in 3'-Acetamido-2-bromoacetophenone is a reactive electrophile that can participate in alkylation reactions. This reactivity can be harnessed for anticancer applications, particularly in the design of DNA cross-linking agents. DNA cross-linking agents are compounds that form covalent bonds with DNA, which can be either within the same strand (intrastrand) or between two different strands (interstrand). wikipedia.org These cross-links interfere with DNA replication and transcription, ultimately leading to cell death, a desirable outcome in cancer therapy. wikipedia.org

While direct studies on the DNA cross-linking ability of this compound are not extensively documented in the provided context, the principle of using bromo- and chloro-substituted compounds for such purposes is established. nih.gov The acetamido group in such analogues could modulate the reactivity and selectivity of the molecule. nih.govresearchgate.netbohrium.com For instance, it could influence the drug's ability to be transported into the cell and its interaction with the DNA target. mdpi.com Furthermore, brominated compounds have been explored for their cytotoxic activity in various cancer cell lines. nih.gov The development of analogues of this compound could lead to novel anticancer agents that act via DNA cross-linking or other mechanisms. mdpi.com

Structure-Activity Relationship (SAR) Studies for this compound Analogues

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the biological activity of a lead compound. For analogues of this compound, SAR exploration focuses on systematically modifying its three key structural components: the acetamido group, the phenyl ring, and the α-bromoacetyl moiety. The goal is to understand how these chemical modifications influence the compound's interaction with biological targets, thereby enhancing its efficacy and selectivity. The acetophenone (B1666503) scaffold itself is a common feature in a variety of pharmacologically active compounds, making its derivatives a subject of significant research interest. nih.govnih.gov

The core structure of this compound presents multiple avenues for chemical alteration. The acetamido group at the meta-position (3'-position) is a key site for potential hydrogen bonding interactions. The phenyl ring serves as a scaffold that can be substituted with various functional groups to modulate properties like lipophilicity, electronic character, and steric profile. Finally, the 2-bromoacetyl group is a reactive electrophile, suggesting a mechanism of action that may involve covalent bond formation with a target protein, a strategy employed by inhibitors like 3-bromopyruvate (B3434600). plos.orgsemanticscholar.org By analyzing how changes to these regions affect biological outcomes, researchers can develop a predictive model to guide the synthesis of more potent and specific analogues.

Impact of Substituent Position and Nature on Biological Efficacy

The biological efficacy of this compound analogues is highly dependent on the nature and position of substituents on the core structure. Research on related acetophenone and acetamide derivatives provides a framework for predicting these effects.

Phenyl Ring Substitutions: The substitution pattern on the aromatic ring is a critical determinant of activity. Studies on other aryl acetamide series have shown that electron-withdrawing groups can be preferable to electron-donating groups for certain biological targets. nih.gov For instance, in a series of aryl acetamide triazolopyridazines, fluorine substitution was found to play a remarkable role in enhancing potency against the parasite Cryptosporidium. nih.gov In other anticonvulsant 2-aryl-2-(pyridin-2-yl)acetamides, the highest activity was observed in unsubstituted phenyl derivatives or those with small ortho- and meta-substituents, while para-substitution was detrimental. bris.ac.uk This suggests that for this compound analogues, adding small, electron-withdrawing groups at the 4', 5', or 6' positions could be a promising strategy to enhance efficacy.

Modifications of the Acetamido Group: The 3'-acetamido group is a crucial pharmacophoric feature. The nitrogen and carbonyl oxygen of the amide can act as hydrogen bond donors and acceptors, respectively, anchoring the molecule in the binding site of a target protein. Quantitative structure-activity relationship (QSAR) studies on α-substituted acetamido-N-benzylacetamide derivatives, a class of anticonvulsant agents, have underscored the importance of the acetamido moiety for biological activity. researchgate.net Altering the length of the acetyl chain or replacing the methyl group with other substituents could influence binding affinity and selectivity.

Variation of the α-Halogen: The bromine atom at the α-position of the acetyl group makes the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack. This functional group is known as an α-haloketone, a reactive moiety often used to design covalent inhibitors. researchgate.netresearchgate.net The nature of the halogen determines its reactivity as a leaving group. Replacing bromine with chlorine would be expected to decrease the reactivity of the analogue, while substituting it with iodine would likely increase reactivity. This modulation of reactivity can be critical for achieving a balance between potent target inhibition and off-target toxicity.

The following table summarizes potential modifications and their predicted impact on biological activity based on studies of analogous compounds.

| Modification Site | Substituent Type | Predicted Impact on Efficacy | Rationale / Analogous Finding |

| Phenyl Ring | Electron-withdrawing groups (e.g., -F, -Cl, -NO₂) at 4', 5', or 6' positions | Potentially increases activity | Electron-withdrawing groups are preferred in some aryl acetamide series. nih.gov |

| Electron-donating groups (e.g., -OCH₃, -CH₃) | Potentially decreases activity | Para-substitution was found to be detrimental in a class of acetamide anticonvulsants. bris.ac.uk | |

| Acetamido Group | Replacement of acetamido with other functional groups | Likely to decrease or abolish activity | The acetamido group is critical for the anticonvulsant activity of benzylacetamide derivatives. researchgate.net |

| Modification of the N-acetyl group | Could modulate binding affinity | Altering substituents on the amide can fine-tune interactions with the target. researchgate.net | |

| α-Acetyl Group | Replacement of Bromine (Br) with Chlorine (Cl) | May decrease covalent reactivity and potency | Halogen leaving group ability (I > Br > Cl) influences the rate of covalent bond formation. researchgate.net |

| Replacement of Bromine (Br) with Fluorine (F) | May significantly alter binding modes (e.g., forming halogen bonds) | Fluorine has unique electronic properties that can remarkably enhance potency. nih.gov |

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the binding of ligands to their biological targets at a molecular level. nih.gov For analogues of this compound, these simulations can provide critical insights into the forces driving ligand-target recognition and help rationalize experimentally observed SAR data. semanticscholar.org

Binding Mode Prediction: Docking studies can predict the preferred orientation of an analogue within the active site of a target enzyme or receptor. For a typical this compound analogue, the simulation would likely show several key interactions:

Hydrogen Bonding: The N-H proton of the acetamido group can act as a hydrogen bond donor, while the carbonyl oxygen can act as a hydrogen bond acceptor. These interactions with amino acid residues like Asp, Glu, Asn, or Gln are often critical for binding affinity. semanticscholar.org

Covalent Bonding: The electrophilic carbon of the bromoacetyl group is a key feature. Docking simulations can be specifically configured to model the formation of a covalent bond with a nearby nucleophilic residue in the active site, such as cysteine (Cys), histidine (His), or lysine (B10760008) (Lys). This mechanism of irreversible inhibition is characteristic of compounds like 3-bromopyruvate, which targets metabolic enzymes. plos.orgsemanticscholar.org

Hydrophobic and Aromatic Interactions: The phenyl ring is expected to engage in hydrophobic interactions with nonpolar amino acid residues (e.g., Val, Leu, Ile) or π-π stacking interactions with aromatic residues like Phe, Tyr, or Trp. semanticscholar.org

Simulation and Analysis: Following initial docking, molecular dynamics (MD) simulations can be run to assess the stability of the predicted ligand-protein complex over time. nih.gov MD simulations provide a dynamic view of the interactions, allowing researchers to calculate binding free energies and analyze the flexibility of both the ligand and the protein active site. In silico studies of 3-bromopyruvate and its derivatives have used docking and simulation to compare binding strengths and predict therapeutic efficacy against various metabolic enzymes. plos.org

The table below outlines the probable interactions and computational parameters used in the analysis of this compound analogues.

| Molecular Feature | Probable Interaction Type | Potential Interacting Residues | Computational Method |

| 3'-Acetamido Group | Hydrogen Bonding (Donor & Acceptor) | Asp, Glu, Asn, Gln, Ser | Molecular Docking, MD Simulations |

| Phenyl Ring | Hydrophobic, π-π Stacking | Val, Leu, Ile, Phe, Tyr, Trp | Molecular Docking, MD Simulations |

| 2-Bromoacetyl Group | Covalent Bonding (Electrophile) | Cys, His, Lys (Nucleophiles) | Covalent Docking, QM/MM Simulations |

| Overall Binding | Calculation of Binding Affinity | - | Binding Free Energy Calculations (e.g., MM/PBSA) |

By combining the experimental data from SAR studies with the mechanistic insights from molecular modeling, a comprehensive understanding of how this compound analogues exert their biological effects can be achieved, paving the way for the rational design of new and improved therapeutic agents.

Analytical Methodologies for Characterization and Mechanistic Elucidation

Spectroscopic Techniques for Structural Confirmation

Spectroscopy is fundamental to the structural elucidation of newly synthesized organic compounds. Techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide detailed information about the carbon-hydrogen framework and the functional groups present in the 3'-Acetamido-2-bromoacetophenone molecule.

Advanced Nuclear Magnetic Resonance Spectroscopy (¹H NMR, ¹³C NMR)

While direct experimental spectra for this compound are not widely published, its structure can be confidently predicted by analyzing the spectra of its precursors and related compounds. The α-bromination of 3'-Acetamidoacetophenone (B28966) introduces specific, predictable changes in both the ¹H and ¹³C NMR spectra.

¹H NMR Spectroscopy: The proton NMR spectrum is used to identify the number and types of hydrogen atoms. For the precursor, 3'-Acetamidoacetophenone, characteristic signals are observed for the aromatic protons, the amide proton, and the two methyl groups. chemicalbook.com Upon bromination at the alpha-position to the ketone, the singlet corresponding to the acetyl methyl protons (COCH₃) is replaced by a new singlet for the bromomethyl protons (COCH₂Br). This new peak is expected to appear significantly downfield, around 4.4 ppm, due to the deshielding effect of the adjacent bromine atom, similar to what is observed for 2-bromoacetophenone (B140003). chemicalbook.comchemicalbook.com The remaining signals, including the singlet for the acetamido methyl group and the complex multiplets for the aromatic protons and the N-H proton, would remain, albeit with potential minor shifts due to the change in the electronic environment.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The analysis of acetophenone (B1666503) and its derivatives shows predictable chemical shifts. rsc.orgscribd.com In this compound, the carbonyl carbon (C=O) signal is expected to be a key indicator. The introduction of an α-bromine atom typically shifts the carbonyl signal slightly upfield compared to the non-brominated analogue. The carbon of the bromomethyl group (CH₂Br) would appear as a distinct signal, while the carbons of the aromatic ring would show shifts influenced by both the acetamido and the bromoacetyl substituents. Predicting the exact shifts for the aromatic carbons can be complex, as they are influenced by a combination of inductive and resonance effects from the substituents. stackexchange.com

Table 1: Predicted ¹H and ¹³C NMR Data for this compound Predicted values are based on data from related compounds.

| Analysis | Functional Group | Predicted Chemical Shift (ppm) | Notes |

| ¹H NMR | Aromatic Protons (Ar-H) | 7.5 - 8.2 | Complex multiplet pattern |

| Amide Proton (NH) | ~8.0 - 9.0 | Broad singlet, may exchange with D₂O | |

| Bromomethyl Protons (COCH₂Br) | ~4.4 | Singlet chemicalbook.comchemicalbook.com | |

| Acetyl Methyl Protons (NHCOCH₃) | ~2.2 | Singlet | |

| ¹³C NMR | Carbonyl Carbon (C=O) | ~190 | |

| Aromatic Carbons (Ar-C) | 115 - 140 | Multiple signals | |

| Bromomethyl Carbon (CH₂Br) | ~30-35 | ||

| Acetyl Methyl Carbon (NHCOCH₃) | ~25 | ||

| Amide Carbonyl (NHC =O) | ~169 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups within a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to display several characteristic absorption bands corresponding to its constituent groups.

Key expected vibrational frequencies include:

N-H Stretching: A moderate to sharp peak around 3300 cm⁻¹, characteristic of the secondary amide N-H bond.

C=O Stretching (Ketone): A strong absorption band typically found in the region of 1680-1700 cm⁻¹. The presence of the α-bromine atom can shift this frequency compared to a simple alkyl ketone. For instance, the ketone C=O stretch in 2-bromoacetophenone is observed around this range. chemicalbook.comnist.gov

C=O Stretching (Amide I Band): A strong absorption, usually near 1650-1680 cm⁻¹, arising from the amide carbonyl group.

N-H Bending (Amide II Band): A peak typically found around 1550 cm⁻¹.

Aromatic C=C Stretching: Several peaks in the 1450-1600 cm⁻¹ region.

C-Br Stretching: A weaker absorption in the fingerprint region, typically between 500 and 700 cm⁻¹.

Table 2: Expected IR Absorption Bands for this compound Frequencies are approximate and based on characteristic values for functional groups.

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity |

| Amine (N-H) | Stretch | ~3300 | Medium |

| Ketone (C=O) | Stretch | ~1690 | Strong |

| Amide (C=O) | Stretch (Amide I) | ~1670 | Strong |

| Amide (N-H) | Bend (Amide II) | ~1550 | Medium |

| Aromatic Ring (C=C) | Stretch | 1450 - 1600 | Medium-Weak |

| Bromine (C-Br) | Stretch | 500 - 700 | Weak-Medium |

Chromatographic Separation and Purity Assessment

Chromatographic methods are indispensable for separating the final product from starting materials, by-products, and catalysts, as well as for assessing its purity.

Gas Chromatography-Flame Ionization Detector (GC-FID) for Reaction Monitoring

Gas chromatography (GC) is a technique used to separate volatile compounds. When coupled with a Flame Ionization Detector (FID), it becomes a powerful quantitative tool. GC-FID is well-suited for monitoring the progress of the synthesis of this compound from its precursor, 3'-Acetamidoacetophenone. researchgate.net

The α-bromination of acetophenone derivatives can be tracked in real-time by periodically taking aliquots from the reaction mixture and analyzing them by GC-FID. researchgate.net The separation occurs in a capillary column (e.g., a (5%-phenyl)-methylpolysiloxane column) where compounds are separated based on their boiling points and polarity. researchgate.net As the reaction proceeds, the chromatogram will show a decrease in the peak corresponding to the starting material (3'-Acetamidoacetophenone) and a concurrent increase in the peak corresponding to the product (this compound). The product, being heavier and likely more polar, would be expected to have a longer retention time than the starting material. The FID provides a response proportional to the mass of carbon atoms, allowing for the relative quantification of reactants and products to determine when the reaction has reached completion.

In Vitro and In Silico Methodologies for Biological Activity Assessment

The chemical structure of this compound, specifically the α-bromoacetophenone moiety, suggests it may possess biological activity as an enzyme inhibitor.

Enzyme Inhibition Assays and Kinetic Studies

The α-bromoacetophenone functional group is a known electrophile that can act as a covalent inhibitor, particularly for enzymes that utilize a nucleophilic residue like cysteine in their active site. nih.gov A notable class of enzymes susceptible to inhibition by such compounds is the protein tyrosine phosphatases (PTPs), where α-haloacetophenone derivatives have been shown to act as potent inhibitors by alkylating the active-site cysteine. nih.gov Other studies have investigated various acetophenone derivatives as inhibitors for enzymes such as α-glycosidase and acetylcholinesterase. nih.gov

To assess the inhibitory potential of this compound, an in vitro enzyme inhibition assay would be performed. This involves incubating the target enzyme with its substrate (which generates a measurable signal, often colorimetric or fluorometric) in the presence and absence of the inhibitor. The reduction in the rate of product formation in the presence of the compound indicates inhibition.

For a potential covalent inhibitor like this compound, kinetic studies would move beyond simple IC₅₀ determination (the concentration of inhibitor required to reduce enzyme activity by 50%). The analysis would focus on time-dependent inhibition to characterize it as an irreversible or covalent inhibitor. These studies would aim to determine the kinetic parameters KI (the inhibitor concentration that yields the half-maximal rate of inactivation) and kinact (the maximal rate of inactivation). This provides a more detailed understanding of the inhibitor's potency and mechanism of action.

Computational Chemistry Approaches (e.g., Molecular Docking, Molecular Dynamics Simulations)

Computational chemistry has emerged as a powerful tool in the analytical and mechanistic elucidation of chemical compounds, offering insights into molecular interactions and dynamics that can be difficult to ascertain through experimental methods alone. For the compound This compound , while specific molecular docking and molecular dynamics simulation studies are not extensively available in the public domain, the application of these techniques can be understood through research on structurally related molecules.

Molecular Docking:

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used in drug design to understand how a ligand, such as a derivative of acetophenone, might interact with a biological target, typically a protein or a nucleic acid.

In studies of compounds structurally similar to this compound, such as other bromoacetophenone or acetamide (B32628) derivatives, molecular docking has been employed to predict binding affinities and interaction modes with various biological targets. For instance, research on acetophenone derivatives has utilized docking to explore their potential as inhibitors for enzymes like enoyl-acyl carrier protein reductase (InhA), a key enzyme in M. tuberculosis. nih.gov These studies typically involve preparing the three-dimensional structures of both the ligand and the target receptor, followed by running docking algorithms to generate various binding poses. The results are then analyzed to identify key interactions, such as hydrogen bonds and hydrophobic interactions, and to estimate the binding energy, which indicates the stability of the ligand-receptor complex.

A hypothetical molecular docking study of this compound against a relevant biological target would involve similar steps. The presence of the acetamido and bromo groups would be of particular interest, as they can participate in various non-covalent interactions. The acetamido group, for example, can act as both a hydrogen bond donor (via the N-H group) and an acceptor (via the carbonyl oxygen). The bromine atom can participate in halogen bonding, an increasingly recognized non-covalent interaction in molecular recognition.

A summary of potential interactions that could be investigated for this compound in a molecular docking study is presented below:

| Functional Group | Potential Interaction | Interacting Residues in a Protein |

| Acetamido (N-H) | Hydrogen Bond Donor | Asp, Glu, Carbonyl backbone |

| Acetamido (C=O) | Hydrogen Bond Acceptor | Lys, Arg, His, Ser, Thr, Tyr |

| Bromo | Halogen Bonding | Electron-rich atoms (e.g., O, N, S) |

| Phenyl Ring | π-π Stacking | Phe, Tyr, Trp, His |

| Acetyl (C=O) | Hydrogen Bond Acceptor | Lys, Arg, His, Ser, Thr, Tyr |

Molecular Dynamics Simulations:

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to observe the conformational changes and interactions of molecules over time. nih.gov An MD simulation of this compound, either in solution or complexed with a biological target, would offer deeper insights into its behavior.

For a ligand-protein complex identified through molecular docking, an MD simulation can be used to assess the stability of the binding pose. The simulation would track the movements of every atom in the system over a period of nanoseconds or even microseconds. Key parameters analyzed from an MD simulation include the root-mean-square deviation (RMSD) to assess structural stability, root-mean-square fluctuation (RMSF) to identify flexible regions of the protein and ligand, and the analysis of intermolecular hydrogen bonds and other interactions over the simulation time.

While specific MD simulation data for this compound is not available, studies on similar small molecules have demonstrated the utility of this approach. For example, MD simulations have been used to investigate the flexibility and "breathing motions" of enzymes when interacting with inhibitors, providing a rationale for their differential activity. biorxiv.org

A hypothetical MD simulation of this compound bound to a target protein might reveal:

The stability of the initial docked pose.

The key amino acid residues that form stable and persistent interactions.

The role of water molecules in mediating ligand-protein interactions.

Conformational changes in the protein upon ligand binding.

The combination of molecular docking to predict binding modes and molecular dynamics simulations to refine and validate these predictions provides a robust computational framework for understanding the potential biological activity of compounds like this compound at a molecular level.

Q & A

Basic Research Questions

Q. What are the critical physical properties of 3'-Acetamido-2-bromoacetophenone, and how do they influence experimental handling?

- Methodological Answer : Key properties include melting point (mp), boiling point (bp), and density (d). For example, bromoacetophenone derivatives often have bp ~116–150°C (at reduced pressures) and mp ~47–102°C, depending on substituents . Storage at 0–6°C is recommended to prevent decomposition . Use vacuum-sealed containers to avoid moisture absorption and degradation. Always confirm purity via HPLC (>95% by GC/HPLC) before use .

Q. How can researchers synthesize this compound, and what catalysts are optimal?

- Methodological Answer : A two-step synthesis is typical:

- Step 1 : Brominate 3'-aminoacetophenone using N-bromosuccinimide (NBS) in dichloromethane (DCM) with FeCl₃ as a catalyst (1–5 mol%) at 0–25°C .

- Step 2 : Acetylate the amine using acetic anhydride in pyridine at 60°C for 4–6 hours .

- Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) and verify purity by NMR (¹H/¹³C) and mass spectrometry .

Q. What analytical methods are recommended to confirm the identity and purity of this compound?

- Methodological Answer :

- Identity : Use NMR (¹H, ¹³C) to confirm substituent positions. Compare experimental spectra with PubChem/Predicted Data (e.g., InChI Key: SZDWTGAORQQQGY for bromo-fluoro analogs) .

- Purity : Employ reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA, 1 mL/min flow rate) with UV detection at 254 nm . GC with FID is suitable for volatile impurities .

Advanced Research Questions

Q. How can researchers optimize reaction yields in the bromination step, and what factors contribute to variability?

- Methodological Answer :

- Catalyst Screening : Test Lewis acids (AlCl₃, FeCl₃) or radical initiators (AIBN) under varying temperatures (0–40°C) .

- Solvent Effects : Compare polar aprotic (DCM, DMF) vs. nonpolar solvents (CCl₄) to stabilize intermediates .

- Byproduct Analysis : Use LC-MS to identify di-brominated or oxidized byproducts. Adjust stoichiometry (NBS:substrate ratio 1.1–1.5:1) to minimize over-bromination .

Q. How should contradictions in spectroscopic data (e.g., NMR shifts vs. computational predictions) be resolved?

- Methodological Answer :

- Computational Validation : Perform DFT calculations (e.g., B3LYP/6-311+G(d,p)) to predict NMR shifts. Compare with experimental data using tools like NMRshiftDB .

- X-ray Crystallography : Resolve ambiguities via single-crystal X-ray diffraction (e.g., hydrogen bonding networks in analogs ).

- Isotopic Labeling : Use deuterated solvents to confirm coupling patterns and eliminate solvent artifacts .

Q. What strategies are effective for assessing the biological activity of this compound derivatives?

- Methodological Answer :

- In-Vitro Assays : Screen against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays at 10–100 µM concentrations .

- Target Identification : Perform molecular docking (AutoDock Vina) with proteins like kinases or acetyltransferases, guided by structural analogs .

- Metabolic Stability : Use liver microsomes (human/rat) to evaluate CYP450-mediated degradation .

Q. How can researchers address discrepancies in reported physical properties (e.g., mp/bp variations)?

- Methodological Answer :

- Source Comparison : Cross-reference CAS registry data (e.g., [1007-15-4] for 3'-bromo-4'-fluoroacetophenone ) with experimental measurements.

- Purity Correlation : Re-measure mp/bp after rigorous purification (recrystallization from ethanol/water) .

- Thermal Analysis : Use differential scanning calorimetry (DSC) to detect polymorphic forms or solvates .

Safety and Best Practices

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.